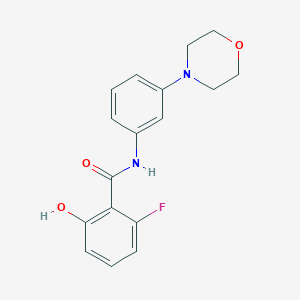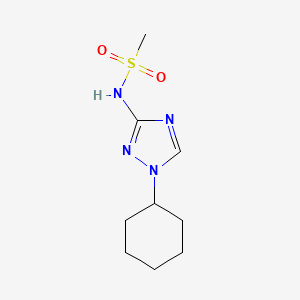
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide, commonly known as CCT, is a chemical compound that has gained significant attention in the field of scientific research. CCT belongs to the family of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
CCT exerts its biological activity by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting this enzyme, CCT disrupts the pH balance of cancer cells, leading to their death. CCT has also been shown to inhibit the growth of fungi and viruses by disrupting their metabolic processes.
Biochemical and Physiological Effects:
CCT has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation and pain. CCT has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CCT is its broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of CCT is its low solubility in water, which can make it difficult to administer in vivo. CCT also has a relatively short half-life, which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the study of CCT. One area of research is the development of more efficient synthesis methods for CCT. Another area of research is the optimization of CCT's pharmacokinetic properties, such as solubility and half-life. Additionally, future research could focus on the development of CCT-based drug delivery systems, which could improve its therapeutic efficacy. Finally, the potential use of CCT in the treatment of neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, CCT is a promising compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive candidate for further study. While there are limitations to its use, future research could address these limitations and lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of CCT involves the reaction of cyclohexylamine with chloroacetonitrile to form N-(cyclohexyl)-N-(chloroacetyl)amine, which is then reacted with sodium azide to form N-(cyclohexyl)-N-(azidoacetyl)amine. The final step involves the reaction of N-(cyclohexyl)-N-(azidoacetyl)amine with methanesulfonyl chloride to form CCT.
Aplicaciones Científicas De Investigación
CCT has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antiviral activities. CCT has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
N-(1-cyclohexyl-1,2,4-triazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-16(14,15)12-9-10-7-13(11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDCLANGAJFSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=N1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
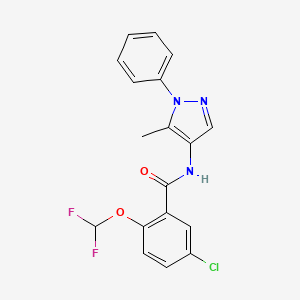
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
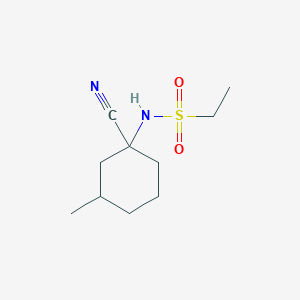
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
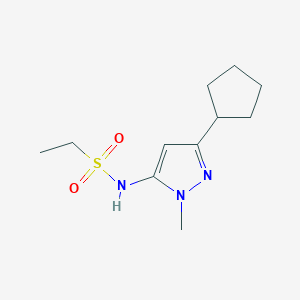

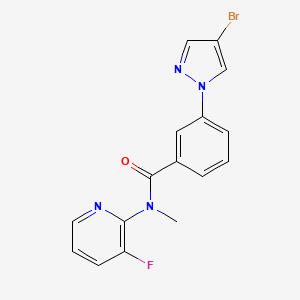
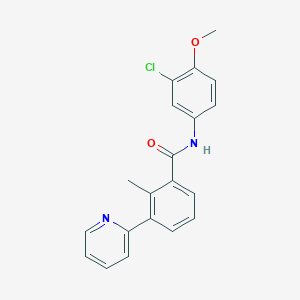
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
